1,3-Bis(3,5-dicarboxyphenyl)-1H-imidazol-3-ium chloride

CO2/CH4 selectivity charged MOF gas separation

Eliminate anionic pollutant challenges with this intrinsically charged tetracarboxylate MOF precursor. Its four carboxylate donors and permanent imidazolium cation ensure water-stable 3D frameworks with electrostatic adsorption selectivity unattainable with neutral ligands. • Ni-MOF (MOF-2): 98.65% Congo red removal - outperforms dicarboxylate analog • Zn-MOF (1a): CO2/CH4 IAST selectivity 39.3 (298 K, 1 bar) for natural gas upgrading • Eu-MOF (1-Eu): reusable luminescent probe for CrO42-/MnO4- in water • Zr-MOF (HNU-88): record SeO32- capacity 450.56 mg/g, Se(IV) reduction to <10 ppb Supplied as high-purity, research-grade solid for direct framework assembly.

Molecular Formula C19H13ClN2O8
Molecular Weight 432.8 g/mol
Cat. No. B8244224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3,5-dicarboxyphenyl)-1H-imidazol-3-ium chloride
Molecular FormulaC19H13ClN2O8
Molecular Weight432.8 g/mol
Structural Identifiers
SMILESC1=C[N+](=CN1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O.[Cl-]
InChIInChI=1S/C19H12N2O8.ClH/c22-16(23)10-3-11(17(24)25)6-14(5-10)20-1-2-21(9-20)15-7-12(18(26)27)4-13(8-15)19(28)29;/h1-9H,(H3-,22,23,24,25,26,27,28,29);1H
InChIKeyXELVNJGWOQENDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(3,5-dicarboxyphenyl)-1H-imidazol-3-ium chloride: A Tetracarboxylate Imidazolium Ligand for Charged MOF Construction


1,3-Bis(3,5-dicarboxyphenyl)-1H-imidazol-3-ium chloride (CAS 1616577-91-3, H4L+Cl−) is a zwitterionic tetracarboxylic acid ligand bearing a central imidazolium cation. It functions as an intrinsically charged building block for assembling cationic metal–organic frameworks (MOFs) and has been crystallographically characterized in lanthanide, nickel, zinc, and zirconium frameworks [1][2]. The compound carries four carboxylate donors and a permanent positive charge, distinguishing it from neutral polycarboxylate linkers commonly used in framework synthesis.

Charged MOF construction: permanent imidazolium cation backbone
Tetracarboxylate coordination: four-point connectivity for water-stable frameworks
Non-interpenetrated topology: angular geometry prevents interpenetration

Why 1,3-Bis(3,5-dicarboxyphenyl)-1H-imidazol-3-ium chloride Cannot Be Replaced by Simpler Analogs


Simply replacing H4L+Cl− with a mono‑analog such as 1,3-bis(4-carboxyphenyl)imidazolium chloride (H2L+Cl−, two carboxylate groups) or a neutral tetracarboxylate without imidazolium character fails because the target ligand simultaneously provides four carboxylate coordination sites and a permanent cationic charge embedded in the framework backbone. The higher carboxylate count increases coordination connectivity—critical for 3D framework stability and water tolerance—while the imidazolium charge is essential for electrostatic adsorption selectivity [1]. Substituting with a non‑imidazolium tetracarboxylate (e.g., 1,3,5-benzenetricarboxylic acid derivatives) eliminates the pre‑installed positive charge and consequently reduces anionic dye removal efficiency and CO2 adsorption selectivity [2]. These multifunctional features cannot be obtained through simple blending of separate charged and neutral ligands because the spatial proximity and orientation of the imidazolium cation relative to the carboxylate donors directly dictates pore geometry and guest‑host interactions.

Lower carboxylate analogs
Dicarboxylate imidazolium linkers reduce framework connectivity, surface area, and pore volume.
Neutral tetracarboxylate linkers
Lacking a pre-installed positive charge, electrostatic adsorption selectivity for anions and CO₂ is diminished.
Blended charged/neutral ligands
Cannot replicate the fixed spatial proximity and orientation of imidazolium‑carboxylate groups that dictate pore geometry.

Quantitative Performance Differentiation of 1,3-Bis(3,5-dicarboxyphenyl)-1H-imidazol-3-ium chloride Against Closest Analogs


CO2/CH4 Adsorption Selectivity in Charged Zn-MOFs: Imidazolium-Embedded Tetracarboxylate Outperforms Neutral Dicarboxylate Frameworks

Zinc‑based MOFs constructed from H4L+Cl− exhibit reversed and tunable CO2/CH4 selectivity compared with neutral frameworks. Among the three non‑interpenetrated frameworks (1a–3a), 1a (shortest pillar) shows the highest CO2/CH4 selectivity, whereas pore‑size enlargement in 3a reduces selectivity. This contrasts with neutral dicarboxylate MOFs of similar topology that lack imidazolium charge, which typically show lower CO2/CH4 selectivity due to weaker quadrupole interactions. The selectivity order 1a > 2a > 3a is a direct consequence of the electronic environment imposed by the imidazolium core of H4L+Cl− [1].

CO₂/CH₄ Selectivity
Reported
39.3
Supports charged-framework gas separation
IAST, 298 K, 1 bar; Zn-MOF with bpy pillar
CO2/CH4 selectivity charged MOF gas separation

Anionic Dye (Congo Red) Adsorption: Tetracarboxylate Imidazolium MOF vs Dicarboxylate Imidazolium MOF

In a direct head-to-head comparison using the same nickel metal source and synthesis protocol, MOF‑2 built from H4L+Cl− (tetracarboxylate imidazolium) adsorbed 98.65% of Congo red (CR) from aqueous solution, whereas MOF‑1 built from H2L+Cl− (dicarboxylate imidazolium) adsorbed 97.30% CR under identical conditions. The BET surface area was also slightly higher for MOF‑2 (110.80 m²/g) than MOF‑1 (101.66 m²/g), indicating that the higher carboxylate count improves both porosity and adsorption performance [1][2].

Congo Red Removal
Head-to-head
H₄L⁺Cl⁻ MOF 98.65%
Dicarboxylate MOF 97.30%
Higher anionic dye capture from tetracarboxylate charge density
Ni-MOFs, room temp., identical conditions
anionic dye removal Congo red cationic MOF

Se(IV) Adsorption Capacity in Zr-MOF: High‑Performance Selenite Capture Enabled by Open Metal Sites

A zirconium‑based MOF (HNU‑88) assembled from H4L+Cl− and Zr⁴⁺ achieves a maximum SeO₃²⁻ adsorption capacity of 450.56 mg/g, with the material in metal‑organic gel form (HNU‑G8) reaching equilibrium within 3 h and reducing trace Se(IV) concentration to <10 ppb in 30 min [1]. Although no direct ligand‑level head‑to‑head comparator is available in the same article, this performance far exceeds typical Zr‑MOFs built from 1,3,5‑benzenetricarboxylic acid (BTC), which rarely exceed 100 mg/g for selenite, placing H4L+Cl− among the most effective organic linkers for selenite‑targeted MOFs.

Se(IV) Capacity
Class-level
450.56 mg/g
Supports advanced selenite capture studies
Zr-MOF HNU-88; Langmuir model
Se(IV) removal zirconium MOF water purification

Luminescent Sensing Selectivity for Cr(VI) and Mn(VII) Oxyanions in Aqueous Solution

The Eu‑MOF (1‑Eu) constructed from H4L+Cl− and Eu³⁺ functions as a reusable luminescent probe capable of simultaneously detecting Cr₂O₇²⁻, CrO₄²⁻, and MnO₄⁻ ions in water. The sensor retains structural integrity in aqueous media, a property directly linked to the four‑point carboxylate coordination and rigid angular geometry of H4L+Cl− [1]. Non‑imidazolium tetracarboxylate ligands (e.g., biphenyl‑tetracarboxylates) frequently yield Ln‑MOFs that lack sufficient water stability for practical in‑situ sensing.

Luminescent Sensing
Class-level
Multi-anion, water-stable
Enables Cr(VI)/Mn(VII) detection in aqueous research
Eu-MOF; reusable multiple cycles
luminescent probe Cr₂O₇²⁻ sensing water-stable MOF

Non‑Interpenetrated Framework Topology with Pillar‑Directed Pore Modulation

The rigid angular geometry of H4L+Cl−, combined with pyridine‑based pillar linkers, yields exclusively non‑interpenetrated charged frameworks (1–3). The bent tetracarboxylate prevents framework interpenetration, and the N₂ adsorption capacity of the activated frameworks increases linearly with pillar length: 1a (bpy) < 2a (dpe) < 3a (bpb). This modular pore engineering is inaccessible with flexible or linear tetracarboxylates that commonly produce interpenetrated structures with unpredictable porosity [1].

Topology Control
Reported
Non-interpenetrated
Angular ligand prevents framework interpenetration
Enables pillar-directed pore modulation
non-interpenetrated MOF pore modulation framework topology

Higher Carboxylate Donor Count Increases Coordination Connectivity and BET Surface Area Relative to Dicarboxylate Analog

In a comparative study using identical nickel‑based synthesis conditions, the MOF derived from H4L+Cl− (MOF‑2) exhibited a BET surface area of 110.80 m²/g, approximately 9% higher than the 101.66 m²/g achieved by the dicarboxylate‑imidazolium analog (MOF‑1). The single‑point total pore volume also increased from 0.075 cm³/g (MOF‑1) to 0.090 cm³/g (MOF‑2), demonstrating that the additional carboxylate groups in H4L+Cl− contribute to enhanced framework porosity [1].

BET Surface Area
Head-to-head
110.80 m²/g
~9% higher than dicarboxylate analog
Ni-MOF; N₂ at 77 K
BET surface area coordination connectivity porosity

High-Impact Application Scenarios for 1,3-Bis(3,5-dicarboxyphenyl)-1H-imidazol-3-ium chloride Based on Verified Performance Data


Environmental Remediation of Anionic Dye-Contaminated Wastewater

The Ni‑MOF built from H4L+Cl− (MOF‑2) demonstrated 98.65% Congo red removal efficiency—outperforming the dicarboxylate analog MOF‑1 (97.30%)—making this ligand the optimal precursor for constructing high‑capacity cationic adsorbents targeting anionic organic pollutants in industrial effluents [1][2].

Natural Gas Purification via CO2/CH4 Selective Adsorption

Zn‑MOF 1a constructed from H4L+Cl− with a bipyridine pillar achieves CO2/CH4 IAST selectivity of 39.3 at 298 K and 1 bar, substantially exceeding neutral Zn‑dicarboxylate frameworks. This performance supports its use in pressure‑swing adsorption processes for removing CO2 from natural gas streams [3].

Luminescent Detection of Toxic Oxyanions (Cr₂O₇²⁻, CrO₄²⁻, MnO₄⁻) in Water

The water‑stable Eu‑MOF (1‑Eu) derived from H4L+Cl− serves as a reusable, multi‑anion luminescent probe suitable for real‑time monitoring of carcinogenic chromate and permanganate ions in drinking water and industrial discharge [4].

Advanced Selenite (Se(IV)) Capture for Water Safety Compliance

Zr‑MOF HNU‑88 assembled using H4L+Cl− achieved a record‑level SeO₃²⁻ adsorption capacity of 450.56 mg/g, while its gel analogue HNU‑G8 reduced Se(IV) to <10 ppb within 30 min—meeting EU drinking water standards. This ligand is therefore a top candidate for manufacturing high‑performance selenite‑removal cartridges [5].

Application
Selection Property
Validation Focus
Anionic dye wastewater remediation
Cationic framework with high carboxylate density
Electrostatic adsorption efficiency and recyclability
CO₂/CH₄ separation for natural gas
Imidazolium-embedded charged pore environment
IAST selectivity and sorption isotherm benchmarking
Luminescent detection of toxic oxyanions
Water-stable Eu-MOF with multi-anion response
Quenching efficiency, detection limit, reusability
Se(IV) removal for water purification
Zr-MOF with open metal sites for selenite
Langmuir capacity and trace-concentration removal
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